molecular formula C19H19N3O4S2 B14958951 1,3-Benzothiazol-6-yl{4-[(4-methoxyphenyl)sulfonyl]piperazino}methanone

1,3-Benzothiazol-6-yl{4-[(4-methoxyphenyl)sulfonyl]piperazino}methanone

Cat. No.: B14958951
M. Wt: 417.5 g/mol
InChI Key: FYHAIUYWHLBARV-UHFFFAOYSA-N
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Description

1,3-Benzothiazol-6-yl{4-[(4-methoxyphenyl)sulfonyl]piperazino}methanone is a synthetic small molecule characterized by a benzothiazole core linked via a methanone bridge to a piperazine ring. The piperazine moiety is further substituted with a 4-methoxyphenyl sulfonyl group. The sulfonyl-piperazine motif is known to enhance solubility and modulate pharmacokinetic properties, making it a critical functional group in drug design .

Properties

Molecular Formula

C19H19N3O4S2

Molecular Weight

417.5 g/mol

IUPAC Name

1,3-benzothiazol-6-yl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone

InChI

InChI=1S/C19H19N3O4S2/c1-26-15-3-5-16(6-4-15)28(24,25)22-10-8-21(9-11-22)19(23)14-2-7-17-18(12-14)27-13-20-17/h2-7,12-13H,8-11H2,1H3

InChI Key

FYHAIUYWHLBARV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzothiazol-6-yl{4-[(4-methoxyphenyl)sulfonyl]piperazino}methanone typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzothiazol-6-yl{4-[(4-methoxyphenyl)sulfonyl]piperazino}methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

1,3-Benzothiazol-6-yl{4-[(4-methoxyphenyl)sulfonyl]piperazino}methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Benzothiazol-6-yl{4-[(4-methoxyphenyl)sulfonyl]piperazino}methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonyl-Piperazine Motifs

A key comparator is Sch225336 (N-[1(S)-[4-[[4-methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide), a bis-sulfone compound developed by Schering-Plough Research Institute. While Sch225336 shares the 4-methoxyphenyl sulfonyl group, its core structure diverges significantly, featuring a bis-sulfone aromatic system rather than a benzothiazole. This difference correlates with its biological activity: Sch225336 is a CB2-selective inverse agonist, highlighting how core heterocycles influence receptor specificity .

Substituted Sulfonyl Groups in Blocking Agents

The 4-methoxyphenyl sulfonyl group in the target compound is analogous to blocking groups like Msp (4-(methylsulfonyl)phenyl) and Ms (methylsulfonyl) used in peptide synthesis. These groups are employed to protect reactive sites during chemical reactions, suggesting that the sulfonyl group in the target compound may enhance stability or direct regioselectivity in synthesis. However, unlike Msp or Ms, the target compound’s sulfonyl group is tethered to a piperazine, enabling conformational flexibility critical for receptor binding .

Benzothiazole Derivatives

Benzothiazole derivatives, such as 2-(4-methoxyphenyl)benzothiazole, are known for their fluorescence and antitumor properties. The absence of a sulfonyl-piperazine group in these analogues limits their solubility compared to the target compound. This underscores the dual role of the sulfonyl-piperazine moiety in improving bioavailability while retaining the benzothiazole’s intrinsic bioactivity .

Comparative Data Table

Compound Name Core Structure Sulfonyl Group Key Functional Moieties Biological Activity/Application Reference
Target Compound Benzothiazole 4-Methoxyphenyl-piperazino Methanone bridge Hypothesized CNS modulation
Sch225336 Bis-sulfone 4-Methoxyphenyl (bis-sulfone) Methanesulfonamide CB2-selective inverse agonist
Msp (4-(methylsulfonyl)phenyl) Variable Methylsulfonyl Blocking group Synthetic chemistry
2-(4-Methoxyphenyl)benzothiazole Benzothiazole None 4-Methoxyphenyl Fluorescence, antitumor

Research Findings and Implications

  • Structural Flexibility : The piperazine linker in the target compound allows for adaptable binding to receptors, a feature absent in rigid bis-sulfones like Sch225336 .
  • Receptor Specificity: The benzothiazole core may confer selectivity for kinases or neurotransmitter receptors, distinguishing it from Sch225336’s cannabinoid receptor affinity .

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